N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide
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Overview
Description
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide typically involves the following steps:
Preparation of 3-chloro-5-(trifluoromethyl)pyridine: This can be achieved through halogenation and trifluoromethylation reactions.
Formation of the hydrazide: The pyridine derivative is then reacted with benzohydrazide under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions at the pyridine ring or the hydrazide moiety can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyridine N-oxides, carboxylic acids.
Reduction Products: Amines, hydrazines.
Substitution Products: Heterocyclic compounds, substituted benzohydrazides.
Scientific Research Applications
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}formohydrazide
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}acetohydrazide
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}propionohydrazide
Uniqueness: N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. Its enhanced stability and reactivity make it a valuable compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c15-11-6-10(14(16,17)18)7-19-12(11)8-20-21-13(22)9-4-2-1-3-5-9/h1-7,20H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYHXYJTLVCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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